3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is an organic compound with a complex structure that includes both sulfonamide and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps. One common route starts with the sulfonation of 4-aminophenyl to introduce the sulfonamide group. This is followed by the thiolation of 4-chlorophenyl to form the thioether linkage. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base like sodium hydroxide and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of a nitro group will produce an amine.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the thioether linkage may facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(aminosulfonyl)phenyl)-3-methyl-4-nitrobenzamide
- 3-[4-(aminosulfonyl)phenyl]propanoic acid
- 4-(aminosulfonyl)phenylacetic acid
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is unique due to its combination of sulfonamide and thioether groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds that lack one of these groups.
Biological Activity
3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, synthesis, and potential applications based on current literature.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 475 g/mol. Its structure includes a propanamide backbone, a sulfonamide group, and a chlorophenyl substituent, contributing to its diverse biological activities.
Sulfonamides, including this compound, primarily exert their effects by competitively inhibiting bacterial enzymes involved in folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to antibacterial activity. Specifically, this compound is believed to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth and survival .
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups are effective against various bacterial strains. The specific compound has shown potential in inhibiting certain bacterial enzymes and may possess anti-inflammatory properties as well. Notably, similar sulfonamides have been documented to interfere with folate synthesis in bacteria, making them effective antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may exhibit anti-inflammatory effects. Sulfonamides are known to influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Research Findings and Case Studies
Several studies have investigated the biological activity of related sulfonamide compounds. Key findings include:
- Inhibition of Bacterial Growth : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains at specific concentrations (IC50 values around 50 μM) .
- Structural Activity Relationship (SAR) : The presence of the chlorophenyl and sulfonamide groups enhances the binding affinity to target enzymes compared to other derivatives lacking these features .
- Potential for Drug Development : The compound's unique structure suggests it could be developed into a novel antimicrobial agent or anti-inflammatory drug. Its dual action may allow for broader therapeutic applications in treating infections and inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Primary Use |
---|---|---|
Sulfamethoxazole | Sulfonamide group | Antibiotic |
Sulfadiazine | Sulfonamide group | Antibiotic |
Celecoxib | Sulfonamide group; COX inhibitor | Anti-inflammatory |
This compound | Propanamide backbone; sulfonamide group | Antimicrobial & Anti-inflammatory |
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-sulfamoylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-11-1-5-13(6-2-11)22-10-9-15(19)18-12-3-7-14(8-4-12)23(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCQWDGQJXGUPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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